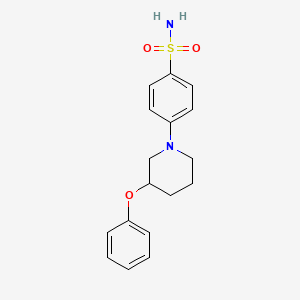
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a phenoxy group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonamide with 3-phenoxypiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring and phenoxy group contribute to the compound’s overall stability and reactivity, allowing it to interact with various pathways in biological systems.
類似化合物との比較
Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- can be compared with other similar compounds such as:
N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide: This compound is used in the treatment of metabolic syndrome and has similar structural features.
Benzenesulfonamide derivatives: Various derivatives of benzenesulfonamide are studied for their diverse chemical and biological properties.
The uniqueness of Benzenesulfonamide, 4-(3-phenoxy-1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
827322-98-5 |
|---|---|
分子式 |
C17H20N2O3S |
分子量 |
332.4 g/mol |
IUPAC名 |
4-(3-phenoxypiperidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O3S/c18-23(20,21)17-10-8-14(9-11-17)19-12-4-7-16(13-19)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H2,18,20,21) |
InChIキー |
FNQIFSSTGJUJAA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


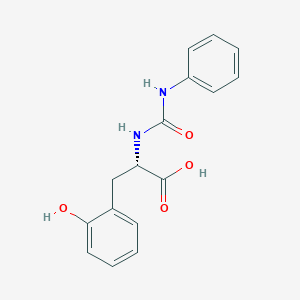
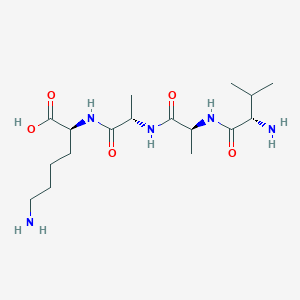
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
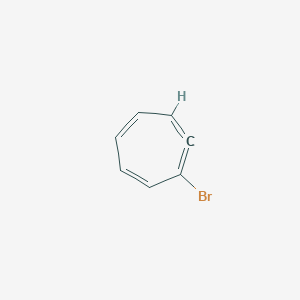
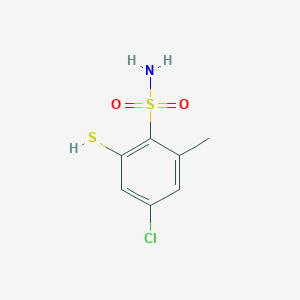
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
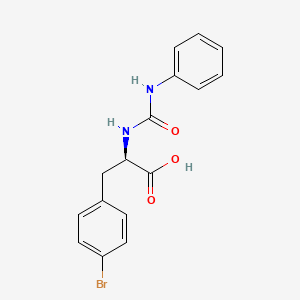
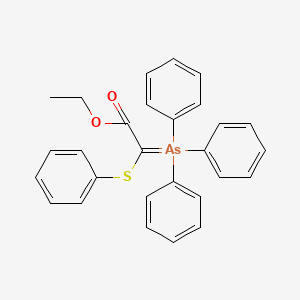
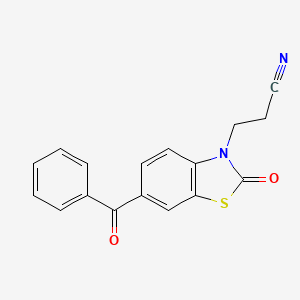
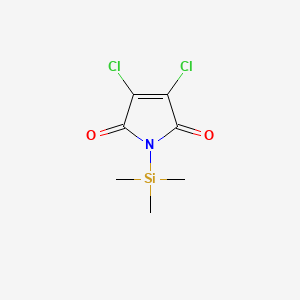
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
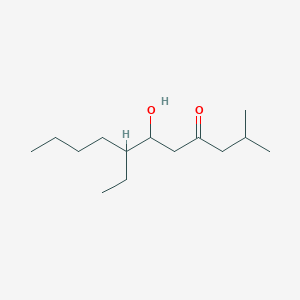
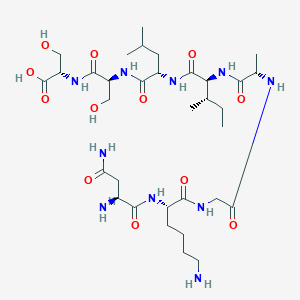
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)
